molecular formula C20H17Br2N B565866 N,N-Bis(4-bromophenyl)-2,4-dimethylaniline CAS No. 157913-52-5

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline

Cat. No.: B565866
CAS No.: 157913-52-5
M. Wt: 431.171
InChI Key: FULWMMKSEOZHND-UHFFFAOYSA-N
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Description

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is an organic compound with the molecular formula C20H17Br2N It is a derivative of aniline, where the nitrogen atom is bonded to two 4-bromophenyl groups and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline typically involves the reaction of 4-bromoaniline with 2,4-dimethylbenzaldehyde in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 2,4-dimethylbenzaldehyde reacts with the amine group of 4-bromoaniline to form an imine intermediate, which is then reduced to the corresponding amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline has several applications in scientific research:

    Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: The compound is used in the synthesis of polymers and copolymers with specific electronic properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

    Catalysis: It is used as a ligand in transition metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline depends on its application. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges (holes) through the device. This is achieved through the formation of π-conjugated systems that allow for efficient charge transport.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(4-bromophenyl)aniline: Similar structure but lacks the 2,4-dimethyl groups.

    N,N-Bis(4-bromophenyl)-N-methylamine: Similar structure but has a methyl group instead of the 2,4-dimethylphenyl group.

Uniqueness

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is unique due to the presence of both bromine atoms and the 2,4-dimethylphenyl group. This combination of substituents imparts specific electronic properties that make it suitable for use in advanced materials and electronic devices.

Properties

IUPAC Name

N,N-bis(4-bromophenyl)-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Br2N/c1-14-3-12-20(15(2)13-14)23(18-8-4-16(21)5-9-18)19-10-6-17(22)7-11-19/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULWMMKSEOZHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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